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Compound of Interest

Compound Name: DNA polymerase-IN-2

Cat. No.: B12380487 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges arising from PCR inhibition by small organic molecules.

Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve PCR inhibition caused by

common small organic molecules.

Issue: No amplification product or a very faint band on the gel.

Possible Cause: Presence of PCR inhibitors in the DNA template.

Troubleshooting Steps:

Assess Template Quality: Check the purity of your DNA sample using spectrophotometry

(A260/A280 and A260/A230 ratios). Low ratios can indicate contamination with organic

compounds.

Perform a Dilution Series: Diluting the template can lower the inhibitor concentration to a

non-inhibitory level.[1][2] A 1:10 dilution is often sufficient to alleviate inhibition.[2]

Use PCR Additives: Incorporate additives like Bovine Serum Albumin (BSA) into your PCR

reaction. BSA can bind to inhibitors such as phenolics and humic acids, preventing them

from interfering with the polymerase.[1][3]
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Optimize PCR Conditions: Increase the concentration of Taq polymerase in the reaction to

counteract the inhibitory effects.[2]

Purify the Template: If inhibition persists, re-purify your DNA sample using methods like

magnetic beads or column-based kits designed to remove inhibitors.[4]

Issue: Smearing of PCR product on an agarose gel.

Possible Cause: Suboptimal PCR conditions or presence of contaminants that lead to non-

specific amplification.

Troubleshooting Steps:

Optimize Annealing Temperature: An annealing temperature that is too low can result in

non-specific primer binding and smeared bands.[5] Increase the annealing temperature in

increments of 2°C.[6]

Adjust Extension Time: Excessively long extension times can promote the formation of

secondary, non-specific products.[5]

Check Reagent Concentrations: Ensure that the concentrations of MgCl₂, dNTPs, and

primers are optimal.[5][6]

Template Purity: As with no amplification, smeared bands can be a result of contaminants.

Consider diluting the template or performing a cleanup step.[7]

Frequently Asked Questions (FAQs)
Q1: What are common small organic molecule inhibitors of PCR?

A1: Common small organic molecule inhibitors include phenols, ethanol, isopropanol, and

detergents like SDS.[1][8] These are often introduced during sample collection or nucleic acid

extraction.[1][8] For example, phenol is used in DNA extraction to denature proteins but can

inhibit polymerases if not completely removed.[1] Ethanol and isopropanol are used for DNA

precipitation and can inhibit PCR if residual amounts remain in the final DNA sample.[1][9]

Q2: How do small organic molecules inhibit PCR?
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A2: Small organic molecules can inhibit PCR through several mechanisms:

Direct interaction with DNA polymerase: Some inhibitors, like melanin, can form a reversible

complex with the DNA polymerase, blocking its activity.[1] Phenol can denature the

polymerase.[1]

Interference with DNA template: Humic acids can interact with the DNA template, preventing

primer annealing and polymerase binding.[1]

Chelating essential cofactors: EDTA, often found in TE buffer, can chelate Mg²⁺ ions, which

are essential for polymerase activity.[8]

Q3: Can I test for the presence of PCR inhibitors in my sample?

A3: Yes. A common method is to spike a known amount of a control DNA template into your

sample and a control reaction. If the amplification of the control template is reduced in your

sample compared to the control reaction, it indicates the presence of inhibitors.

Q4: What is the role of BSA in overcoming PCR inhibition?

A4: Bovine Serum Albumin (BSA) acts as a PCR facilitator by binding to a variety of inhibitors,

such as heme, melanin, and phenolic compounds.[3][10] This prevents the inhibitors from

interacting with the DNA polymerase.[10] BSA is a general stabilizing agent and can help to

overcome the effects of many common enzyme inhibitors.[2]

Q5: When should I choose to dilute my sample versus using a PCR additive?

A5: Dilution is a quick and simple first step to try, especially if you have a high concentration of

template DNA.[1] However, if your target DNA is present in low amounts, dilution may reduce

the template below the limit of detection.[1] In such cases, using a PCR additive like BSA is a

better option as it can counteract the inhibitor without reducing the template concentration.

Data Presentation
Table 1: Inhibitory Concentrations of Common Small Organic Molecules in PCR
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Inhibitor Inhibitory Concentration Reference(s)

Phenol
> 0.2% (significant reduction),

0.5% (complete inhibition)
[9]

Ethanol > 1% [9]

Isopropanol
Slightly stronger inhibition than

ethanol
[9]

SDS > 0.005% (w/v) [11]

Sodium Acetate > 5mM [9]

Sodium Chloride > 25mM [9]

Tannic Acid > 0.1 ng/µl [9]

Heparin > 0.15 IU/ml [9]

Experimental Protocols
Protocol 1: Using Bovine Serum Albumin (BSA) to Overcome PCR Inhibition

Objective: To mitigate the effects of PCR inhibitors by adding BSA to the reaction mixture.

Materials:

Bovine Serum Albumin (BSA), molecular biology grade (e.g., 20 mg/ml solution)

Your standard PCR reaction components (polymerase, buffer, dNTPs, primers, template

DNA)

Nuclease-free water

Procedure:

Prepare your PCR master mix as you normally would, but do not add the template DNA yet.

Add BSA to the master mix to a final concentration typically between 0.1 and 0.8 µg/µl. A

common starting concentration is 0.4 mg/ml.[12] It is recommended to test a range of BSA
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concentrations to find the optimal one for your specific sample and inhibitor.

Aliquot the master mix containing BSA into your PCR tubes.

Add your template DNA to each reaction tube.

Run your PCR protocol as usual.

Analyze the results by agarose gel electrophoresis.

Protocol 2: Serial Dilution of Template DNA to Reduce Inhibition

Objective: To reduce the concentration of PCR inhibitors to a level that does not interfere with

amplification by diluting the template DNA.

Materials:

Inhibitor-containing DNA sample

Nuclease-free water or TE buffer (low EDTA)

PCR reaction components

Procedure:

Prepare a series of dilutions of your template DNA. A 10-fold serial dilution is a good starting

point.[13]

Label tubes 10⁻¹, 10⁻², 10⁻³.

To the 10⁻¹ tube, add 1 µl of your stock DNA and 9 µl of nuclease-free water. Mix well.

To the 10⁻² tube, add 1 µl of the 10⁻¹ dilution and 9 µl of nuclease-free water. Mix well.

To the 10⁻³ tube, add 1 µl of the 10⁻² dilution and 9 µl of nuclease-free water. Mix well.

Set up separate PCR reactions for your undiluted DNA and each dilution.
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Include a positive control (a template known to amplify well) and a negative control (no

template).

Run your standard PCR protocol.

Analyze the results on an agarose gel. Amplification in the diluted samples but not in the

undiluted sample indicates the presence of inhibitors.

Protocol 3: DNA Cleanup Using Magnetic Beads

Objective: To remove PCR inhibitors from a DNA sample using solid-phase reversible

immobilization (SPRI) magnetic beads.

Materials:

Carboxylated magnetic beads (e.g., HighPrep™ PCR)

Binding buffer (containing PEG and NaCl)

Wash buffer (e.g., 80% ethanol)

Elution buffer (e.g., 10 mM Tris-HCl, pH 8.0)

Magnetic stand

Procedure:

Bring the magnetic beads to room temperature and vortex to resuspend them.

Add a specific volume of magnetic beads to your DNA sample (the ratio of beads to sample

volume is critical for size selection and cleanup efficiency; a common ratio for PCR cleanup

is 1.8:1).

Mix thoroughly by pipetting or vortexing and incubate at room temperature for 5 minutes to

allow the DNA to bind to the beads.

Place the tube on a magnetic stand and wait for the beads to pellet against the side of the

tube.
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Carefully aspirate and discard the supernatant without disturbing the beads.

With the tube still on the magnet, add wash buffer (e.g., 200 µl of 80% ethanol) and incubate

for 30 seconds.

Remove and discard the ethanol. Repeat the wash step once more.

Air dry the beads for 5-10 minutes to remove all residual ethanol. Do not over-dry the beads.

Remove the tube from the magnetic stand and add an appropriate volume of elution buffer

(e.g., 20-50 µl).

Resuspend the beads in the elution buffer and incubate at room temperature for 5 minutes.

Place the tube back on the magnetic stand and allow the beads to pellet.

Carefully transfer the supernatant containing the purified DNA to a new, clean tube. This

purified DNA is now ready for PCR.
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Caption: Mechanisms of PCR inhibition by small organic molecules.

PCR Failure
(No/Low Product)

Check DNA Purity
(A260/280, A260/230)

Dilute Template (1:10)

Low Purity

Add PCR Enhancer
(e.g., BSA)

High Purity or
Low Template Conc.

Failure

Successful PCR

Success

DNA Cleanup
(e.g., Magnetic Beads)

Failure

Success

Success

Click to download full resolution via product page

Caption: Troubleshooting workflow for PCR inhibition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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